Silacyclopent-3-ene
Description
Structure
2D Structure
Properties
Molecular Formula |
C4H6Si |
|---|---|
Molecular Weight |
82.18 g/mol |
InChI |
InChI=1S/C4H6Si/c1-2-4-5-3-1/h1-2H,3-4H2 |
InChI Key |
NEQCQFSPSOODFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC[Si]1 |
Origin of Product |
United States |
Chemical Properties and Synthesis of Silacyclopent 3 Ene
Molecular Structure and Spectroscopic Data
The parent this compound possesses the molecular formula C4H8Si. Its structure consists of a five-membered ring containing one silicon atom, with a double bond between the third and fourth carbon atoms.
| Property | Value |
| Molecular Formula | C4H8Si |
| Molecular Weight | 84.19 g/mol |
Spectroscopic data for derivatives of this compound provide insight into its structural features. For example, in 1,1-Divinyl-1-silacyclopent-3-ene, the following characteristic signals are observed nih.gov:
¹H NMR: Signals corresponding to the vinyl protons and the protons on the silacyclopentene ring.
¹³C NMR: Resonances for the carbon atoms of the vinyl groups and the silacyclopentene ring.
²⁹Si NMR: A characteristic shift for the silicon atom in the five-membered ring.
IR Spectroscopy: Bands indicating the presence of C=C and Si-C bonds.
Silylene-Mediated Cycloaddition Reactions with 1,3-Dienes
Synthesis of this compound and its Derivatives
A common and effective method for the synthesis of this compound derivatives involves the reaction of a dichlorosilane (B8785471) with a conjugated diene, such as 1,3-butadiene (B125203), in the presence of a reducing agent like magnesium. This reaction proceeds via a [4+1] cycloaddition.
For instance, 1,1-Dichloro-1-silacyclopent-3-ene can be synthesized, which then serves as a versatile precursor for a variety of derivatives. This dichloro derivative can be further functionalized by reaction with Grignard reagents to introduce organic substituents onto the silicon atom. A well-documented example is the synthesis of 1,1-Divinyl-1-silacyclopent-3-ene from 1,1-Dichloro-1-silacyclopent-3-ene and vinyl magnesium bromide nih.gov.
Another synthetic approach involves the ring-closing metathesis of appropriate diene-containing silanes, which offers an alternative route to functionalized this compound rings.
Molecular Structure, Spectroscopic Characterization, and Conformational Analysis of Silacyclopent 3 Ene
Advanced Spectroscopic Investigations
Advanced spectroscopic methods provide crucial insights into the vibrational, rotational, and electronic properties of molecules, thereby enabling precise structural determination and conformational analysis.
Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying functional groups and characterizing molecular vibrations. For silacyclopent-3-ene and its dihalo derivatives, these methods have been instrumental in assigning vibrational modes and confirming the proposed planar structures.
Studies on this compound and its 1,1-difluoro and 1,1-dichloro derivatives have involved recording and assigning their complete IR and Raman spectra researchgate.net. These assignments suggest that the molecules possess planar structures with C2v symmetry. Normal coordinate calculations, utilizing general quadratic force fields, have been performed to fit the observed frequencies, indicating a good agreement between experimental data and theoretical models researchgate.net. For this compound itself, far-infrared spectra have revealed transitions related to ring-puckering and ring-twisting vibrations, allowing for the development of two-dimensional potential energy surfaces that describe these motions aip.org. The analysis of these surfaces indicates a planar conformation at the potential minimum, with a positive cross-term suggesting an anticooperative vibrational interaction aip.org.
Microwave spectroscopy is highly sensitive to the rotational motion of molecules, providing precise values for rotational constants. These constants are directly related to the molecular geometry, making microwave spectroscopy an indispensable tool for accurate structural determination in the gas phase.
The microwave spectrum of this compound (3SiCP) has been studied, providing the first microwave investigation of this molecule nsf.govresearchgate.netresearchgate.net. For 1-isocyano-1-silacyclopent-3-ene, chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy has yielded rotational constants (A = 3328.4182(23), B = 1017.69404(53), and C = 1012.33297(58) MHz) nih.gov. These constants, along with isotopic substitution data, have enabled the determination of the heavy atom substructure, revealing a nearly planar five-membered ring nih.gov.
The spectra of this compound and its derivatives, such as 1,1-difluorothis compound (3SiCPF2), often exhibit splitting. This splitting has been analyzed using a Hamiltonian that includes semirigid and Coriolis coupling parameters nsf.govrsc.org. While analyses suggest planar ring structures, the precise origin of some observed spectral splittings remains undetermined nsf.govrsc.org.
Table 1: Rotational Constants for 1-Isocyano-1-silacyclopent-3-ene
| Isotope | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |
| Standard | 3328.4182(23) | 1017.69404(53) | 1012.33297(58) |
Note: Uncertainties are given in parentheses.
CP-FTMW spectroscopy is a powerful technique for obtaining high-resolution rotational spectra of molecules, even those present in low concentrations or with complex spectral patterns. It has been successfully applied to this compound and its derivatives.
Studies utilizing CP-FTMW spectroscopy have provided detailed rotational data for this compound and related compounds like 1,1-difluorothis compound nsf.govresearchgate.netrsc.orgmst.edu. This technique has been crucial in determining rotational constants and analyzing spectral splittings, contributing significantly to structural elucidation nsf.govresearchgate.netrsc.org. For 1-isocyano-1-silacyclopent-3-ene, CP-FTMW spectroscopy was employed to obtain its microwave spectrum, leading to precise rotational constants and structural parameters nih.gov.
The analysis of spectroscopic splitting and Coriolis coupling parameters is vital for understanding molecular dynamics, particularly for non-rigid molecules or those with internal motions. In the case of this compound derivatives, these analyses help in refining structural models and interpreting spectral features.
The spectra of this compound and its derivatives often show splittings that are analyzed using Hamiltonians incorporating Coriolis coupling parameters nsf.govrsc.org. These parameters arise from the coupling between vibrational and rotational motions, which can significantly affect the observed rotational transitions. While these analyses contribute to structural determination, the exact cause of some observed splittings in this compound spectra has not yet been definitively identified nsf.govrsc.org.
For this compound, 1H NMR data typically shows signals for the olefinic protons (around 5.93 ppm), the SiH2 protons (around 3.97 ppm), and the methylene (B1212753) protons (around 1.54 ppm) nsf.gov. 13C NMR reveals characteristic signals for the olefinic carbons (around 131.14 ppm) and the silicon-bound carbons (around 11.74 ppm) nsf.gov. 29Si NMR spectroscopy provides a direct probe of the silicon atom's environment, with this compound exhibiting a signal around 27.69 ppm nsf.gov. These NMR parameters are consistent with the proposed structure and have been used in conjunction with other spectroscopic data for comprehensive structural elucidation.
Table 2: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (Hz) | Assignment |
| 1H | 5.93 | s, 2H | =CH |
| 3.97 | s, 2H | SiH2 | |
| 1.54 | s, 4H | CH2 | |
| 13C | 131.14 | - | =C |
| 11.74 | - | Si-C | |
| 29Si | 27.69 | - | Si |
Note: Data is representative and may vary depending on experimental conditions and solvent.
Microwave Spectroscopy for Rotational Constants and Structural Determination of this compound
Gas-Phase Electron Diffraction Studies of this compound and its Derivatives
Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric parameters (bond lengths and angles) of molecules in the gaseous state. It provides direct experimental evidence for molecular structure, including planarity or deviations from it.
GED studies, often combined with ab initio calculations, have been performed on this compound derivatives, such as 1,1-dimethyl-1-silacyclopent-3-ene acs.orgacs.orgwhiterose.ac.uk. These studies have indicated that the five-membered ring in these compounds possesses C2v symmetry, implying a planar ring structure acs.orgacs.org. The analysis of electron diffraction data, alongside theoretical calculations, allows for the determination of principal internuclear distances and angles. For 1,1-dimethyl-1-silacyclopent-3-ene, GED data, when combined with ab initio calculations, yielded rg values for Si-Cring of 1.888(3) Å, Si-Cmethyl of 1.867(3) Å, C-C of 1.503(9) Å, and C=C of 1.335(14) Å acs.org. The corresponding angles, such as ∠CrSiCr = 96.3(5)°, ∠SiCrCr = 102.3(4)°, and ∠(CCC)r = 119.6(4)°, further support the planar ring geometry acs.org.
Table 3: Selected Geometric Parameters for 1,1-Dimethyl-1-silacyclopent-3-ene (from GED/ab initio)
| Parameter | Value (Å) | Uncertainty (2σ) |
| r(Si−Cr) | 1.888 | 0.003 |
| r(Si−Ct) | 1.867 | 0.003 |
| r(C−C) | 1.503 | 0.009 |
| r(C=C) | 1.335 | 0.014 |
| ∠CrSiCr | 96.3° | 0.5° |
| ∠SiCrCr | 102.3° | 0.4° |
| ∠(CCC)r | 119.6° | 0.4° |
Note: Cr denotes a ring carbon atom, and Ct denotes a methyl carbon atom.
Compound List:
this compound (3SiCP)
1-Isocyano-1-silacyclopent-3-ene
1,1-Difluorothis compound (3SiCPF2)
1,1-Dichlorothis compound (2SiCPCl2)
1,1-Dibromosilacyclopent-2-ene (2SiCPBr2)
1,1-Dimethyl-1-silacyclopent-3-ene (DMSiCP)
1,1-Dimethyl-1-germacyclopent-3-ene (DMGeCP)
Silacyclopent-2-ene (2SiCP)
1,1-Difluorosilacyclopent-2-ene (2SiCPF2)
Silacyclobutane
1,3-Disilacyclopent-4-ene
1,3-Disilacyclopentane
1,1,3,3-Tetrafluoro-1,3-disilacyclopentane
Conformational Dynamics and Ring Puckering Potentials
Experimental and Theoretical Elucidation of Ring Planarity and Non-Planarity
Research indicates that this compound (3SCP) in its stable form is largely unpuckered, exhibiting a modest nonplanarity character. This finding is consistently supported by both high-level ab initio calculations and experimental observations, particularly from microwave spectroscopy researchgate.netnsf.govmemphis.edu. For instance, studies using chirped pulse, Fourier transform microwave (CP-FTMW) spectroscopy on this compound and its derivatives, such as 1,1-difluorothis compound, have provided evidence for a planar ring structure nsf.gov. Theoretical investigations, including MP2 and density functional theory (DFT) calculations, have also predicted a planar equilibrium structure for this compound, aligning well with experimental data researchgate.netresearchgate.net.
While the fundamental structure is considered planar, the concept of "ring puckering" refers to the out-of-plane bending motions of the ring atoms. For this compound, the potential energy functions describing this motion suggest a quartic form, characteristic of pseudo-four-membered rings, with small barriers to planarity researchgate.netresearchgate.net. This implies that while the equilibrium geometry is planar, the ring can undergo non-planar deformations.
Characterization of Ring Puckering Vibrations and Potential Energy Functions
The ring-puckering vibration of this compound has been characterized through far-infrared (FIR) spectroscopy. Absorption bands observed in the FIR spectra, typically between 35 and 100 cm⁻¹, are attributed to transitions between the energy levels of this ring-puckering vibration researchgate.net. The frequencies of these bands can be accurately calculated using potential energy functions. For this compound, a pure quartic potential, V = 14.34Z⁴ (where Z is the reduced ring-puckering coordinate), has been found to provide a good fit researchgate.net. Inclusion of a small positive quadratic term can further refine the fit, indicating a potential energy surface that is predominantly quartic but may have slight deviations.
Theoretical studies have explored these potential energy functions (PEFs) in detail. For this compound, the calculated PEFs are described as quartic in nature with tiny barriers to planarity, suggesting a relatively flexible ring in terms of puckering researchgate.net. The interaction between silicon's d orbitals and the carbon-carbon π bond is proposed to contribute to the observed rigidity and potential energy characteristics researchgate.net.
Table 1: Ring Puckering Potential Energy Function Parameters for this compound
| Compound | Potential Function Form | Parameter 'a' (cm⁻¹) | Parameter 'b' (cm⁻¹) | Barrier to Planarity (cm⁻¹) | Notes |
| This compound | V = aZ⁴ | 14.34 | N/A | N/A | Fit to FIR spectra; Z is reduced puckering coordinate researchgate.net |
| This compound | V = aZ⁴ + bZ² | ~14.34 | Small positive | N/A | Slightly better fit than pure quartic researchgate.net |
| This compound | Quartic | N/A | N/A | Tiny | Theoretical calculations and experimental agreement researchgate.net |
Note: "N/A" indicates that the parameter was not explicitly stated or is not applicable in the context of the specific potential form described.
Influence of Substituents on Conformational Preferences and Ring Rigidity
The introduction of substituents onto the this compound ring significantly influences its conformational behavior and rigidity. Studies on 1,1-dihalo derivatives, such as 1,1-difluorothis compound (3SCP-F₂) and 1,1-dichlorothis compound (3SCP-Cl₂), reveal variations in ring rigidity. The 3SCP-F₂ derivative is predicted by various theoretical levels to be the most rigid among the studied analogs researchgate.net. Conversely, the dichloro and dibromo derivatives are predicted to maintain a slightly puckered structure with very small potential barriers for puckering motion researchgate.net.
Theoretical calculations comparing the potential energy functions of this compound and its dihalo derivatives indicate that the silane (B1218182) (unsubstituted) often exhibits the stiffest puckering motion, while the dibromo analog is the least rigid memphis.edu. This suggests that electronegative substituents, like fluorine, tend to increase ring rigidity, while heavier halogens might lead to more flexible rings with lower barriers to planarity. The precise nature and position of substituents can alter the balance of forces (steric, hyperconjugative, stereoelectronic, electrostatic) that govern the ring's conformation and its resistance to deformation nih.gov.
[1][10]-Sigmatropic Rearrangements of 2-Vinylsiliranes to Silacyclopent-3-enes
Suprafacial and Antarafacial Pathways
Pericyclic reactions, such as sigmatropic rearrangements and cycloadditions, are characterized by concerted, cyclic transition states. The topological relationship of these bond-making and bond-breaking processes relative to the π-electron system is described as either suprafacial or antarafacial wikipedia.org.
Suprafacial: In a suprafacial process, all bond-making/breaking events occur on the same face of the π-system wikipedia.orgmsu.edu. This typically leads to retention of configuration at the reacting centers.
Antarafacial: Conversely, an antarafacial process involves bond-making/breaking on opposite faces of the π-system wikipedia.orgmsu.edu. This often results in inversion of configuration.
Computational studies on the rsc.orgvulcanchem.com-sigmatropic rearrangement of 2-vinylsiliranes to silacyclopent-3-enes have identified transition states corresponding to both suprafacial and antarafacial pathways researchgate.netmdpi.comresearchgate.netresearchgate.net. The lowest energy pathway for the rearrangement of 2-vinylsilirane to this compound has been computationally determined to be a symmetry-allowed suprafacial process researchgate.netmdpi.comresearchgate.netresearchgate.net. However, the specific stereochemical outcome (retention vs. inversion) can be highly dependent on the substituents at the silicon atom mdpi.com.
Stereochemical Aspects: Inversion vs. Retention of Configuration
The stereochemical outcome of reactions involving this compound derivatives, particularly in sigmatropic rearrangements, is a critical aspect of their reactivity. Theoretical studies on 1,3-silyl migration in allylsilanes, which can be conceptually related to this compound rearrangements, have revealed the existence of two concerted pathways: one leading to retention and another to inversion of stereochemistry at the silicon atom mdpi.comresearchgate.netacs.org.
Retention of Configuration: This pathway typically involves a pentacoordinate square pyramidal transition state around the silicon atom researchgate.netacs.org. Computational studies suggest that the retention transition structure is often energetically favored over the inversion pathway in thermal 1,3-silyl migrations in allylsilanes mdpi.comacs.org.
Inversion of Configuration: This pathway is generally associated with a trigonal bipyramidal transition state at the silicon center researchgate.netacs.org. While sometimes energetically less favorable, the presence of π systems, such as a vinyl group attached to silicon, can stabilize the inversion transition state mdpi.comacs.org.
Experimental evidence has also indicated that the stereochemical outcome of 1,3-sigmatropic silyl (B83357) migration is highly dependent on the substituents at silicon mdpi.com.
Cycloaddition Reactions Involving this compound
Silacyclopent-3-enes can be formed through various cycloaddition reactions, particularly those involving silicon-containing synthons and conjugated dienes.
The [4+1] cycloaddition reaction, where a four-atom conjugated system reacts with a one-atom synthon, is a significant route to five-membered rings. In the context of silacyclopent-3-enes, this typically involves the reaction of a 1,3-diene with a silicon-based one-atom synthon, such as a silylene or a dichlorosilane (B8785471) sioc-journal.cnchemrxiv.orgclockss.org.
Silylene Addition: Silylenes, silicon analogues of carbenes, are known to react with 1,3-dienes to form silacyclopent-3-enes clockss.org. The mechanism for this [1+4] cycloaddition has been a subject of debate, with proposed pathways including direct [1+4] cycloaddition, a diradical intermediate, or a 1,3-sigmatropic rearrangement of an initially formed vinyl silacyclopropane (B577268) clockss.org. Halogen-substituted silylenes, for instance, have been shown to react with dienes to yield this compound derivatives clockss.org.
Dichlorosilane Addition: Transition-metal-catalyzed reductive [4+1] cycloadditions of dichlorosilanes with 1,3-dienes represent an efficient method for synthesizing silacyclopent-3-enes sioc-journal.cnchemrxiv.org. Nickel catalysis, in particular, has been employed for the [4+1] cycloaddition of trichlorosilanes with 1,3-dienes, providing cyclic chlorosilanes as versatile intermediates for silacarbocycle synthesis chemrxiv.org.
Acylsilanes can serve as precursors for siloxycarbene intermediates upon photolysis acs.orgnih.govresearchgate.netrsc.orgrsc.org. These siloxycarbenes can then participate in cycloaddition reactions.
Metal-Free Cyclopropanation-Rearrangement: In a metal-free approach, acylsilane-derived siloxycarbenes can react with electron-deficient dienes to form donor–acceptor (D–A) cyclopropanes. These cyclopropanes can subsequently undergo a vinyl cyclopropane (B1198618) rearrangement to yield functionalized cyclopentenes acs.orgnih.gov. This sequence offers a pathway to cyclopentene (B43876) derivatives, which are structurally related to silacyclopentenes.
Intramolecular [2+2] Photocycloaddition: Acylsilanes bearing allylic substituents can undergo intramolecular [2+2] photocycloaddition reactions, leading to the formation of silacyclopentenols researchgate.netrsc.orgrsc.org. These reactions often proceed via a biradical intermediate or a direct concerted pathway, with the regioselectivity influenced by the olefin substituents researchgate.netrsc.orgrsc.org. The resulting silacyclopentenols are highly functionalized and can serve as precursors to other silacyclopentane derivatives researchgate.net.
Ring Cleavage Reactions of this compound
Ring cleavage reactions can transform the cyclic structure of this compound into linear or polymeric materials.
This compound can undergo ring cleavage and polymerization upon irradiation with infrared (IR) lasers, particularly when assisted by metal carbonyl species like iron pentacarbonyl (Fe(CO)5) rsc.orgrsc.orgresearchgate.netresearchgate.net.
Mechanism: In the presence of Fe(CO)5 and SF6, TEA CO2 laser irradiation of gaseous this compound initiates the decomposition of Fe(CO)5, leading to the formation of catalytically active Fe(CO)x species rsc.orgrsc.orgresearchgate.net. These species are inferred to assist in the dehydrogenation and polymerization of this compound, likely proceeding via a ring cleavage mechanism involving a cyclic silylene intermediate rsc.orgrsc.orgresearchgate.net. This process allows for the chemical vapor deposition of thin layers of iron-containing unsaturated organosilicon polymers rsc.orgrsc.orgresearchgate.netresearchgate.net. This represents one of the first examples of laser-induced gas-phase polymerization assisted by in-situ generated species rsc.orgrsc.org.
Applications of Silacyclopent 3 Ene
Synthesis of Silicon-Containing Polymers
The primary application of this compound and its derivatives is in the synthesis of silicon-containing polymers through ring-opening polymerization smolecule.com. These polymers exhibit a range of interesting properties, including thermal stability and unique optical and electronic characteristics, which are influenced by the substituents on the silicon atom and the polymer backbone. For example, poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) has been synthesized and its properties studied dtic.mil. The ability to modify the polymer backbone post-polymerization, such as through the addition of methylene (B1212753) groups to the double bonds, allows for the fine-tuning of the material's properties for specific applications in areas like specialty elastomers and advanced coatings dtic.mil.
Precursor to Other Organosilicon Compounds
This compound serves as a versatile precursor for the synthesis of a variety of other organosilicon compounds. The silicon atom in the ring can be functionalized to introduce different organic groups, leading to a wide array of substituted silacyclopentenes. Furthermore, the double bond can be transformed through various organic reactions, such as epoxidation or dihydroxylation, to introduce new functionalities. The ring itself can be cleaved under certain conditions to yield linear organosilanes. For instance, hydrolysis of the Si-C bonds in the ring, although not a primary reaction pathway, could conceptually lead to the formation of silanols, which are important intermediates in the production of silicones.
Stereocontrolled Approaches for C2-Substituted Silacyclopent-3-enes
The synthesis of silacyclopent-3-enes with controlled stereochemistry at the C2 position is crucial for accessing complex organosilicon architectures. Two primary strategies have emerged for achieving this:
A robust method for preparing C2-substituted silacyclopent-3-enes involves a two-step sequence starting from commercially available diallylsilane acs.orgacs.orgnih.gov. This approach begins with the generation of a diallylsilane carbanion, which is then coupled with various electrophiles, such as aldehydes or epoxides acs.orgacs.orgnih.gov. This initial coupling step introduces functionality at the future C2 position of the this compound ring. The resulting substituted diallylsilanes are then subjected to ring-closing metathesis (RCM) to form the desired this compound core acs.orgacs.orgnih.gov. This sequence allows for the stereocontrolled introduction of moieties like β- or γ-hydroxysilane groups, which can be further elaborated through stereoselective transformations such as dihydroxylation or epoxidation acs.orgacs.orgnih.gov.
Ring-Closing Metathesis (RCM) plays a pivotal role in the construction of the this compound ring system, particularly following the aforementioned coupling strategies acs.orgacs.orgnih.gov. RCM is a powerful metal-catalyzed reaction that forms cyclic alkenes from acyclic dienes researchgate.netorganic-chemistry.orgwikipedia.org. For this compound synthesis, RCM is typically employed on diallylsilane derivatives, often catalyzed by ruthenium (Ru) complexes, including second-generation Grubbs catalysts, which are known for their high activity and tolerance to a wide range of functional groups organic-chemistry.orgmedwinpublishers.com. The selectivity of RCM (E/Z isomerism) can be influenced by the catalyst and the ring size, with smaller rings generally favoring Z-isomers due to minimized ring strain organic-chemistry.orgwikipedia.org. This methodology is instrumental in creating the unsaturated five-membered silicon-containing ring with control over the placement of substituents introduced in the preceding steps acs.orgacs.orgnih.gov.
Preparation of Halogenated this compound Derivatives
The synthesis of halogenated this compound derivatives, particularly those with halogens on the silicon atom, has also been explored. For instance, 1,1-difluorothis compound has been successfully synthesized and characterized nsf.gov.
Furthermore, chlorosilanes, including dichlorosilanes and trichlorosilanes, serve as valuable precursors in transition metal-catalyzed sila-cycloaddition reactions that lead to cyclic chlorosilanes and silacyclopent-3-enes researchgate.netchemrxiv.orgnih.gov. Nickel-catalyzed reductive [4+1] sila-cycloaddition reactions between 1,3-dienes and dichlorosilanes or trichlorosilanes offer a direct route to silacyclopent-3-enes and related spiro silacarbocycles. These reactions are noted for their mild reaction conditions, broad substrate scope, and tolerance to various functional groups, making chlorosilanes accessible Si-1 synthons for silacarbocycle construction researchgate.netchemrxiv.orgnih.gov.
Synthesis of Alkyl and Aryl Substituted Silacyclopent-3-enes
The introduction of alkyl and aryl substituents onto the this compound framework can be achieved through various strategies. As previously mentioned, the coupling of diallylsilane carbanions with electrophiles like aldehydes or epoxides yields silacyclopent-3-enes bearing hydroxyl groups acs.orgacs.orgnih.gov. These hydroxyl functionalities can be further modified or derivatized to introduce a variety of alkyl or aryl substituents, or other functional groups.
Additionally, silyl-substituted silacyclopentenes, specifically 3-silyl-1-silacyclopent-2-enes, have been synthesized via copper-catalyzed disilylative cyclization reactions involving silicon-containing internal alkynes and silylboronates researchgate.net. Research also encompasses the synthesis of silacyclopent-3-enes with substituents directly attached to the silicon atom researchgate.net. While direct carbon-carbon cross-coupling to introduce alkyl or aryl groups onto the carbon backbone of silacyclopent-3-enes is less commonly detailed in the immediate literature for this specific ring system, the established functionalization pathways provide versatile routes for creating diverse substituted derivatives.
Emerging Synthetic Methodologies for Silacyclopent-3-enes
Transition Metal-Catalyzed Sila-Cycloaddition Reactions
Transition metal-catalyzed sila-cycloaddition reactions have emerged as a powerful and versatile toolkit for accessing silacycles, including silacyclopent-3-enes researchgate.netnih.gov. These methods often utilize readily available starting materials and offer high levels of selectivity and functional group tolerance.
Key methodologies include:
Nickel-Catalyzed Reductive [4+1] Sila-Cycloaddition: This approach utilizes nickel catalysts to mediate the cycloaddition of 1,3-dienes with dichlorosilanes or trichlorosilanes, providing efficient access to silacyclopent-3-enes and spiro silacarbocycles researchgate.netchemrxiv.orgnih.gov. These reactions are typically performed under mild conditions and demonstrate good substrate scope and functional group tolerance, leveraging chlorosilanes as Si-1 synthons researchgate.netchemrxiv.orgnih.gov.
Copper-Catalyzed Disilylative Cyclization: Copper catalysts facilitate the regio- and anti-selective addition of silylboronates to silicon-containing internal alkynes, yielding 3-silyl-1-silacyclopent-2-enes researchgate.net.
Palladium-Catalyzed Reactions: Palladium catalysis is employed in various sila-cycloaddition pathways, including the [4+1] cycloaddition of silacyclobutanes with unsaturated substrates like alkenes, alkynes, and allenoates nih.gov. Palladium-catalyzed silylene-1,3-diene [4+1] cycloadditions also offer flexibility in the substitution patterns of the resulting silacyclopentene rings rsc.org.
Photocatalytic Cycloadditions: Intramolecular [2+2] photocycloaddition reactions of benzoyl(allyl)silanes, often initiated by blue light, can lead to the formation of silacyclopent-2-en-4-ols with good regioselectivity rsc.org.
These transition metal-catalyzed methodologies represent significant advancements, enabling more efficient and selective access to a diverse array of this compound derivatives.
Table 1: Representative Transition Metal-Catalyzed Sila-Cycloaddition Reactions for this compound Synthesis
| Reaction Type | Catalyst(s) | Substrates | Product Class | Key Features | Reference(s) |
| Reductive [4+1] Sila-Cycloaddition | Ni | 1,3-Dienes, Dichlorosilanes/Trichlorosilanes | Silacyclopent-3-enes, Spiro silacarbocycles | Mild conditions, good substrate scope, functional group tolerance, Si-1 synthon | researchgate.netchemrxiv.orgnih.gov |
| Disilylative Cyclization | Cu | Silicon-containing internal alkynes, Silylboronates | 3-Silyl-1-silacyclopent-2-enes | Regio- and anti-selective | researchgate.net |
| [4+1] Cycloaddition | Pd | Silacyclobutanes, Alkenes/Alkynes/Allenoates | Silacycles | Coupling-cyclization | nih.gov |
| Intramolecular [2+2] Photocycloaddition | Photo (Blue Light) | Benzoyl(allyl)silanes | Silacyclopent-2-en-4-ols | Regioselective, functional group tolerance | rsc.org |
Compound Index:
1,3-Dienes
1,3-digermacyclobutadiene
1,3-Dichlorosilanes
1,3-Dienylsilanes
1,1-Difluorothis compound
1-Silacyclopent-2-en-4-ols
1-Silacyclopent-2-enes
1-Silacyclopent-3-enes
1-Silacyclohex-2-enes
Acylsilanes
Aldehydes
Alkenes
Alkylsilanes
Alkynes
Allylsilanes
Aryl halides
Aryl silanes
Benzoyl(allyl)silanes
Chlorosilanes
Cyclic chlorosilanes
Cyclic silanes
Diallylsilane
Dichlorosilanes
Dienes
Disilanes
Epoxides
Functionalized silanes
Halogenated this compound derivatives
Hydrosilanes
Organosilicon compounds
Pallada-silacyclopentanes
Polyhydroxylated silacyclopentanes
Prochiral silanediols
Sila-cycloaddition
Sila-heterocycles
Silaalkenes
Silacyclobutanes
Silacyclopentanes
Silacyclopent-2-en-4-ols
Silacyclopent-3-enes
Silacyclopentenes
Silacycles
Sila-hemiaminals
Sila-rhubafuran
Sila-siloxanols
Silyl (B83357) chlorides
Silyl enol ethers
Silyl groups
Silyl-substituted dendralene
Silylboronates
Spiro silacarbocycles
Substituted silacyclopent-3-enes
Tetrachloro-silanes
Trichlorosilanes
Tri-substituted alkenes
Vinyl chlorosilanes
Vinyl silanes
Computational and Theoretical Investigations of Silacyclopent 3 Ene Systems
Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Structures and Energetics
Ab initio and Density Functional Theory (DFT) methods are cornerstones in the computational investigation of silacyclopent-3-ene systems. These approaches have been instrumental in determining molecular geometries, conformational preferences, and energetic landscapes.
Initial studies often focus on establishing the ground-state geometry of this compound. Theoretical calculations have been used to predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data where available. For instance, combined microwave spectral and theoretical studies on 1-isocyano-1-silacyclopent-3-ene have utilized computational methods to refine its full-equilibrium structure. nih.gov These calculations have provided precise values for key bond lengths such as Si-N, Si-C, N=C, and C=O, as well as critical angles like Si-N=C, N=C=O, and C-Si-C. nih.gov
DFT functionals, such as B3LYP, are frequently used to investigate the structures and energetics of this compound and its derivatives. researchgate.netresearchgate.netmdpi.com These calculations have been applied to understand the impact of substituents on the ring's geometry and stability. For example, studies on 1,1-difluoro, 1,1-dichloro, and 1,1-dibromo derivatives of this compound have used DFT to analyze their structures and vibrational spectra. researchgate.net
The energetics of conformational changes are also a key area of investigation. Ab initio and DFT calculations are employed to map out the potential energy surfaces associated with ring-puckering and other low-frequency vibrations. researchgate.net These computations help in understanding the barriers to planarity and the relative energies of different conformers. For the parent this compound, calculations have shown a quartic nature for the ring-puckering potential with small barriers to planarity, which is in excellent agreement with experimental far-infrared data. researchgate.net
Table 1: Comparison of Theoretical Methods in Structural and Energetic Calculations of this compound Systems
| Theoretical Method | Application | Key Findings | References |
| Ab initio MP2, MP4(SDQ) | Molecular structure and vibrational spectra of this compound and its derivatives. | Determined stable forms and ring-puckering potential energy functions. researchgate.net | researchgate.net |
| DFT (B3LYP, BLYP, BB1K) | Molecular structure and vibrational spectra of this compound and its derivatives. | Predicted band centers for vibrational states, with good agreement with experimental data after anharmonic corrections. researchgate.net | researchgate.net |
| DFT (M06-2X) | Encapsulation energetics of molecules within fullerene cages. | Calculated substantial encapsulation energies, suggesting feasibility of synthesis. mdpi.com | mdpi.com |
Potential Energy Surface (PES) Mapping for Reaction Pathways
The concept of a Potential Energy Surface (PES) is fundamental to understanding chemical reactions. A PES is a mathematical or graphical representation of the potential energy of a system, typically a molecule, as a function of its geometry. libretexts.orglibretexts.org For a reaction to occur, the reactant molecules must traverse a specific path on this surface, surmounting an energy barrier to reach the product state. libretexts.org
Computational mapping of the PES for reactions involving this compound provides invaluable insights into reaction mechanisms. chemrxiv.orgrsc.org By identifying stationary points on the PES, such as minima (reactants and products) and saddle points (transition states), chemists can delineate the most probable reaction pathways. libretexts.org The energy difference between the reactants and the transition state determines the activation energy of the reaction.
For instance, in the study of cycloaddition reactions, PES mapping can reveal whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net This involves locating the transition state structure and analyzing its geometry and energy. The minimum energy pathway, which is the path of steepest descent from the transition state to the products, can also be traced on the PES. libretexts.org
Modern computational tools can automatically explore the PES to discover novel reaction pathways. chemrxiv.org These methods can be applied to various reaction types, including isomerizations and decompositions, providing a comprehensive understanding of the chemical transformations of this compound systems.
Theoretical Investigation of Sigmatropic Rearrangements in this compound Systems
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated pi-electron system. libretexts.org These reactions are of significant interest in organic synthesis for their ability to form new carbon-carbon or carbon-heteroatom bonds with high stereoselectivity. rsc.org Theoretical investigations play a crucial role in understanding the mechanisms and predicting the outcomes of these rearrangements in systems like this compound.
Computational studies can elucidate the orbital interactions that govern the stereochemical course of sigmatropic rearrangements. libretexts.org For example, the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry, can be rationalized and quantified through molecular orbital calculations. Theoretical models can determine whether a given rearrangement will proceed suprafacially or antarafacially.
In the context of this compound, theoretical methods can be used to study rearrangements such as the Cope and Claisen rearrangements. libretexts.orgnih.gov These nih.govnih.gov-sigmatropic shifts involve the reorganization of a hexa-atomic system. rsc.orgmdpi.com Computational analysis can determine the activation energies for these processes and explore the influence of substituents on the reaction rates and equilibria. The reversibility of these rearrangements can also be investigated through theoretical modeling. nih.gov
Quantum Chemical Analysis of Cycloaddition Mechanisms
Cycloaddition reactions are another important class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. Quantum chemical analysis is essential for understanding the mechanisms of these reactions involving this compound.
Theoretical methods can be used to investigate the concerted versus stepwise nature of cycloaddition reactions. researchgate.netkuleuven.be By locating and characterizing the transition state(s) on the potential energy surface, researchers can determine whether the new sigma bonds are formed simultaneously or sequentially.
Distortion/interaction analysis, a powerful quantum chemical tool, can be applied to understand the factors controlling the activation barriers of cycloaddition reactions. researchgate.net This analysis partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the distorted reactants in the transition state. This approach provides detailed insights into how strain and electronic effects influence reactivity. researchgate.net
Furthermore, quantum chemical calculations can predict the regioselectivity and stereoselectivity of cycloaddition reactions. dntb.gov.ua For example, in Diels-Alder reactions involving this compound as either the diene or dienophile, theoretical models can predict the preferred formation of endo or exo products and explain the observed selectivities based on secondary orbital interactions and steric effects. The study of cycloadditions of strained cyclic alkenes with ortho-quinones has been a subject of such quantum chemical investigations. researchgate.net
Spectroscopic Parameter Calculations (e.g., Vibrational Frequencies, Rotational Constants)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound and its derivatives, theoretical calculations of spectroscopic parameters such as vibrational frequencies and rotational constants are invaluable for complementing and guiding experimental studies.
Vibrational frequencies can be calculated using ab initio and DFT methods. researchgate.net These calculations provide a theoretical vibrational spectrum that can be compared with experimental infrared (IR) and Raman spectra. The agreement between the calculated and experimental spectra can help in the assignment of vibrational modes and the confirmation of molecular structures. For instance, calculations on this compound and its deuterated and halogenated derivatives have been used to assign their complete IR and Raman spectra. researchgate.net
Rotational constants (A, B, and C) are related to the moments of inertia of a molecule and can be determined with high precision from microwave spectroscopy. nih.govresearchgate.net Theoretical calculations can predict these constants, providing a crucial starting point for the analysis of complex rotational spectra. The excellent agreement between calculated and experimentally determined rotational constants can confirm the computed molecular geometry. For 1-isocyano-1-silacyclopent-3-ene, the calculated rotational constants were very close to the values obtained from microwave spectroscopy, confirming the predicted cis conformation. nih.gov
Table 2: Calculated Spectroscopic Parameters for this compound Derivatives
| Molecule | Spectroscopic Parameter | Theoretical Method | Calculated Value | Experimental Value | Reference |
| 1-Isocyano-1-silacyclopent-3-ene | Rotational Constant A (MHz) | Ab initio | 3221.3 | 3328.4182(23) | nih.gov |
| 1-Isocyano-1-silacyclopent-3-ene | Rotational Constant B (MHz) | Ab initio | 1037.0 | 1017.69404(53) | nih.gov |
| 1-Isocyano-1-silacyclopent-3-ene | Rotational Constant C (MHz) | Ab initio | 1031.3 | 1012.33297(58) | nih.gov |
High-Level Computational Methods Applied to this compound Systems (e.g., MP2, MP4(SDQ), B3LYP, G3, CCSD(T))
To achieve high accuracy in computational studies of this compound systems, a range of sophisticated theoretical methods are employed. These methods go beyond the basic Hartree-Fock approximation to include the effects of electron correlation, which is crucial for obtaining reliable energetic and structural predictions.
Møller-Plesset perturbation theory, particularly at the second order (MP2) and fourth order with single, double, and quadruple excitations (MP4(SDQ)), has been used to study the structure and vibrational spectra of this compound and its derivatives. researchgate.net These methods provide a good balance between computational cost and accuracy for many systems.
Density Functional Theory (DFT) with hybrid functionals like B3LYP is widely used due to its computational efficiency and ability to provide accurate results for a broad range of chemical systems. researchgate.netmdpi.comresearchgate.net B3LYP has been successfully applied to calculate the atomization energies and vibrational frequencies of molecules, often showing good agreement with experimental data. researchgate.netresearchgate.net
For even higher accuracy, coupled-cluster methods, such as CCSD(T) (coupled-cluster with single, double, and perturbative triple excitations), are often considered the "gold standard" in quantum chemistry. nih.govnist.gov Although computationally demanding, CCSD(T) can provide benchmark-quality results for reaction energies and barriers. The performance of B3LYP is often compared against CCSD(T) to validate its accuracy for specific applications. researchgate.net
Composite methods, such as the Gaussian-n (Gn) theories (e.g., G3), combine the results of several calculations at different levels of theory and with different basis sets to achieve very high accuracy in thermochemical predictions. These methods are designed to approximate the results of very high-level calculations at a more manageable computational cost.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) in Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding and predicting chemical reactivity. researchgate.netunesp.br The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.netlibretexts.org The energies and spatial distributions of these frontier orbitals are key determinants of reaction pathways and rates.
In the context of this compound, analysis of the HOMO and LUMO can provide insights into its reactivity in various reactions, such as cycloadditions and electrophilic or nucleophilic attacks. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). wuxiapptec.com
The HOMO-LUMO energy gap is an important indicator of chemical reactivity. researchgate.net A small HOMO-LUMO gap generally suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to chemical transformations. researchgate.net
The spatial distribution of the HOMO and LUMO can predict the regioselectivity of reactions. For example, in a cycloaddition reaction, the reaction is expected to occur at the atoms where the HOMO and LUMO have the largest lobes, as this leads to the strongest orbital overlap and the most favorable interaction energy. nih.gov Computational programs can visualize these orbitals, providing a clear picture of the reactive sites within the this compound molecule.
Polymerization of Silacyclopent 3 Ene and Derived Polymeric Materials
Anionic Ring-Opening Polymerization of Silacyclopent-3-enes
Anionic ring-opening polymerization (AROP) is a significant pathway for the transformation of silacyclopent-3-enes into linear polysilanes. This method allows for control over molecular weight and stereochemistry, yielding well-defined polymeric structures.
Mechanistic Aspects of Anionic Polymerization
The anionic ring-opening polymerization of silacyclopent-3-enes typically proceeds via nucleophilic attack on the silicon atom. Initiators such as alkyllithium reagents (e.g., methyllithium (B1224462), n-butyllithium) in polar aprotic solvents like tetrahydrofuran (B95107) (THF), often in the presence of coordinating agents like hexamethylphosphoric triamide (HMPA), are commonly employed dtic.milresearchgate.netopen.ac.ukresearchgate.netconnectedpapers.comdtic.mil. The mechanism is thought to involve the formation of a carbanion, which then attacks the silicon center of the monomer. This attack leads to a hypervalent, pentacoordinate silicon species, facilitating the ring opening dtic.milopen.ac.uk. Subsequent propagation occurs through the addition of these anionic species to monomer units. Unlike the anionic polymerization of 1,3-dienes, the polymerization of silacyclopent-3-enes can exhibit broader molecular weight distributions, often with Mw/Mn ratios around 2 researchgate.net. The presence of reactive Si-H bonds in certain monomers can also lead to side reactions, such as nucleophilic displacement by propagating anions, resulting in branched polymer structures dtic.mil.
Stereospecificity in Poly(1-sila-cis-pent-3-ene) Formation
A notable characteristic of the anionic ring-opening polymerization of unsubstituted silacyclopent-3-ene is its stereospecificity. Under appropriate conditions, such as using methyllithium as an initiator at low temperatures (-78°C), the polymerization yields poly(1-sila-cis-pent-3-ene) in a stereoregular manner dtic.milresearchgate.net. This implies a controlled arrangement of the monomer units along the polymer chain, leading to a specific stereochemical outcome.
Regioselective Polymerization of Substituted Silacyclopent-3-enes
When substituted silacyclopent-3-enes are used as monomers, the polymerization can exhibit regioselectivity. For instance, the anionic ring-opening polymerization of 1,1,3,4-tetramethyl-1-silacyclopent-3-ene at -78°C has been reported to be regioselective. This process yields a polymer where the cis-1,4-isoprene units are predominantly linked to dimethylsilylene units in a head-to-tail orientation researchgate.net. This regiocontrol is crucial for tailoring the microstructure and properties of the resulting polymer.
End Group Analysis in Low Molecular Weight this compound Polymers
The anionic polymerization of certain silacyclopent-3-enes, particularly those yielding low molecular weight polymers, allows for detailed end-group analysis using techniques such as ¹H, ¹³C, and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy dtic.milresearchgate.netconnectedpapers.com. In the case of poly(1-methyl-1-sila-cis-pent-3-ene), NMR studies have identified signals consistent with the presence of intact 1-methyl-1-silacyclopent-3-ene rings, which are attributed to the end groups of the polymer chains dtic.milresearchgate.netconnectedpapers.com. This analysis provides valuable insights into the initiation and termination steps of the polymerization process.
Table 6.1: Anionic Ring-Opening Polymerization of Silacyclopent-3-enes
| Monomer | Initiator | Solvent | Temperature (°C) | Yield (%) | Mw/Mn | Polymer Type | Key Observation |
| 1-Silacyclopent-3-ene | Methyllithium | THF | -78 | 83 | 2000/1650 | Poly(1-sila-cis-pent-3-ene) | Stereoregular polymerization; end-group analysis possible for low MW polymers. dtic.mil |
| Silacyclopent-3-enes (general) | Alkyllithium | THF | -78 | - | ~2 | Polysilanes | Broad molecular weight distributions; stereospecific yielding cis-pent-3-ene units. researchgate.net |
| 1,1,3,4-Tetramethyl-1-silacyclopent-3-ene | Alkyllithium | - | -78 | - | - | - | Regioselective polymerization, head-to-tail orientation of units. researchgate.net |
| 1-Methyl-1-silacyclopent-3-ene | Alkyllithium | - | - | - | - | Poly(1-methyl-1-sila-cis-pent-3-ene) | Low molecular weight allows end-group analysis by NMR. researchgate.netconnectedpapers.com |
Laser-Induced Gas-Phase Polymerization of this compound
Laser-induced gas-phase polymerization offers an alternative route to organosilicon polymers, enabling chemical vapor deposition (CVD) of thin films. This method often involves the use of photosensitizers or catalysts to initiate the polymerization in the gaseous state.
Role of In Situ Generated Metal Carbonyl Species (e.g., Fe(CO)x) in Polymerization Processes
Table 6.2: Laser-Induced Gas-Phase Polymerization of this compound
| Monomer | Laser Type | Photosensitizer/Catalyst | Gas Phase Components | Polymer Type | Deposition Method | Key Observation |
| This compound | TEA CO₂ | Fe(CO)₅ (generates Fe(CO)ₓ) | SF₆, Ar | Fe-containing unsaturated organosilicon polymer | CVD | Polymerization assisted by in situ generated Fe(CO)ₓ species via ring cleavage of cyclic silylene. researchgate.netrsc.org |
Silacyclopent 3 Ene As a Key Intermediate in Organic and Organometallic Synthesis
Precursor for Silylene Generation and Trapping Experiments
One of the most significant applications of silacyclopent-3-ene and its derivatives is in the generation of silylenes, which are the silicon analogues of carbenes. These highly reactive dicoordinate silicon species are valuable intermediates in organosilicon chemistry. The [4+1] cycloaddition of a silylene with a 1,3-diene is a common method to synthesize silacyclopent-3-enes. Consequently, the reverse reaction, a retro-[4+1] cycloaddition, provides a thermally or photochemically initiated pathway to extrude silylenes from this compound precursors.
The thermal decomposition of silacyclopent-3-enes to release silylenes is a well-established process. The facility of this extrusion is influenced by the nature of the substituents on both the silicon atom and the carbon atoms of the ring. For instance, studies on analogous systems like 1,1-diarylsilacyclopropenes have shown that bulky substituents on the silicon atom and the presence of certain groups on the ring can facilitate the silylene extrusion process at lower temperatures. figshare.com In a notable example, the thermolysis of a silacyclopropene, formed from the reaction of pivaloyltris(trimethylsilyl)silane and bis(trimethylsilyl)acetylene, with 2,3-dimethyl-1,3-butadiene (B165502) yielded a 3,4-dimethyl-1-silacyclopent-3-ene derivative, underscoring the thermodynamic stability of the this compound ring system and its role in silylene-mediated transformations. researchgate.net
Once generated, the transient silylenes can be intercepted by a variety of trapping reagents, leading to the formation of new organosilicon compounds. These trapping experiments are crucial for both mechanistic studies and synthetic applications. Common trapping agents include:
Alkenes and Dienes: Silylenes readily react with alkenes and dienes in [2+1] and [4+1] cycloaddition reactions, respectively, to form silacyclopropanes and silacyclopentenes.
Alkynes: The reaction of silylenes with alkynes can lead to the formation of silacyclopropenes.
Carbonyl Compounds: Silylenes can be trapped by carbonyl compounds to generate silacarbonyl ylides, which can then undergo further cycloaddition reactions to produce various silaheterocycles. rsc.org
Alcohols and Silanes: Insertion of silylenes into O-H and Si-H bonds are also common trapping reactions, yielding alkoxysilanes and disilanes, respectively.
The photochemical extrusion of silylenes from silacyclopent-3-enes offers an alternative to thermal methods, often proceeding under milder conditions. The wavelength of light used for photolysis can be tuned to selectively cleave the silicon-carbon bonds, leading to the release of the silylene.
| Precursor Type | Silylene Generated | Trapping Agent | Product Type |
| Substituted this compound | R₂Si: | Diene | Substituted this compound |
| Substituted this compound | R₂Si: | Alkyne | Silacyclopropene |
| Substituted this compound | R₂Si: | Alcohol | Alkoxysilane |
| Substituted this compound | R₂Si: | Carbonyl Compound | Silaheterocycle |
Building Block for Complex Organosilicon Scaffolds and Heterocycles
The inherent reactivity of the this compound ring system, particularly the presence of the silicon-carbon bonds and the carbon-carbon double bond, makes it an excellent starting material for the synthesis of more elaborate organosilicon structures and various heterocycles.
One of the prominent applications in this area is the anionic ring-opening polymerization (ROP) of this compound derivatives. This process leads to the formation of poly(carbosilanes), which are polymers containing both silicon and carbon atoms in the main chain. These materials are of interest for their potential applications in ceramics, as pre-ceramic polymers, and in optoelectronics. The polymerization is typically initiated by an organolithium reagent in the presence of a polar additive.
Furthermore, the double bond in the this compound ring can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups. These reactions include:
Hydrosilylation: The addition of a Si-H bond across the double bond, typically catalyzed by a transition metal complex, can be used to introduce additional silyl (B83357) groups or to create cross-linked polymeric materials.
Epoxidation: The double bond can be converted to an epoxide, which can then be opened by various nucleophiles to introduce a range of functionalities.
Diels-Alder Reaction: this compound itself can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form bicyclic organosilicon compounds. nih.govresearchgate.net This provides a powerful tool for the construction of complex polycyclic frameworks containing a silicon atom.
Ring Expansion: While less common for the relatively stable five-membered ring, ring expansion reactions of smaller, more strained silacycles are well-documented. researchgate.netresearchgate.net By analogy, under specific catalytic conditions, it may be possible to expand the this compound ring to form larger sila-heterocycles, such as silacyclohexenes or even sila-crown ethers. researchgate.netresearchgate.netmdpi.com
The silicon center in this compound can also be a site for further synthetic modifications. For example, substitution reactions at the silicon atom can be used to introduce different organic or inorganic groups, thereby tuning the properties of the resulting molecule.
| Reaction Type | Reagents | Product Type |
| Anionic Ring-Opening Polymerization | Organolithium Initiator | Poly(carbosilane) |
| Hydrosilylation | Hydrosilane, Catalyst | Functionalized Silacyclopentane (B13830383) |
| Epoxidation | Peroxy Acid | This compound Oxide |
| Diels-Alder Reaction | Conjugated Diene | Bicyclic Organosilicon Compound |
Role in the Synthesis of Related Germylenes and Germacyclopentenes
The chemistry of silicon and germanium, being in the same group of the periodic table, often exhibits parallels. However, the direct role of this compound as a precursor for the synthesis of germylenes (the germanium analogues of silylenes) and germacyclopentenes is not extensively documented in the scientific literature.
In principle, a transmetalation reaction, where the silicon atom in the this compound ring is replaced by a germanium atom, could provide a route to germacyclopentenes. Such a transformation would likely require a suitable germanium reagent and specific reaction conditions to overcome the thermodynamic stability of the Si-C bonds.
While the direct conversion of silacyclopent-3-enes to their germanium counterparts appears to be an underexplored area of research, the general principles of silylene and germylene chemistry suggest potential avenues for future investigation. The knowledge gained from the generation of silylenes from silacyclopent-3-enes could potentially be adapted to develop analogous methods for germylene generation from germacyclopentenes.
Further research is required to establish a definitive link and to explore the synthetic utility of this compound in the realm of organogermanium chemistry.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of Silacyclopent-3-ene
This compound and its derivatives represent a significant class of cyclic organosilicon compounds, characterized by a five-membered ring containing a silicon atom and a double bond. These compounds exhibit moderate ring strain, attributed to the silicon atom's larger atomic radius compared to carbon, which subtly distorts bond angles. vulcanchem.comresearchgate.net The electronic configuration of the silicon atom, featuring vacant 3d orbitals, facilitates hyperconjugation with the adjacent double bond, enhancing electron delocalization within the ring. vulcanchem.com
Synthesis of silacyclopent-3-enes typically involves transition metal-catalyzed cyclization reactions. A common laboratory-scale method for preparing derivatives like 1-methyl-silacyclopent-3-ene (B14645021) utilizes the reaction between dimethylsilane (B7800572) and 1,3-butadiene (B125203) in the presence of Karstedt's catalyst, yielding products in the range of 60–70%. vulcanchem.com Alternative synthetic routes involve the reaction of dihalosilanes with dienes, though these may be less suitable for highly functionalized silanes. dtic.mil Efficient one-step syntheses have also been developed for specific derivatives, such as 1,1-diphenyl-1-silacyclopent-3-ene. tandfonline.com
Key physical properties have been well-characterized for various derivatives. For instance, 1-methyl-silacyclopent-3-ene possesses a molecular formula of C₅H₉Si, a molecular weight of 97.21 g/mol , a boiling point of 85–87°C, and a density of 0.89 g/cm³ at 20°C. vulcanchem.com In contrast, 1,1-dichloro-1-silacyclo-3-pentene (B8561411) (CAS 872-46-8) has a molecular weight of 153.0819, a boiling point of 153.7°C, and a density of 1.19 g/cm³. lookchem.com Spectroscopic investigations, including microwave spectroscopy, have provided detailed insights into their molecular structures and ring-puckering dynamics, often revealing quartic potential energy functions with minimal barriers to planarity. researchgate.netnsf.gov
The reactivity of silacyclopent-3-enes is diverse. The double bond can be readily hydrogenated, while the silicon center is amenable to selective oxidation. vulcanchem.com These compounds can also undergo ring-opening metathesis polymerization (ROMP) and anionic ring-opening polymerization, leading to the formation of silicon-containing polymers. vulcanchem.comdtic.milacs.org Furthermore, they serve as versatile precursors for synthesizing other functionalized silicon heterocycles and can participate in thermal rearrangement reactions. dtic.milmdpi.comresearchgate.net
Current applications and potential uses highlight their utility as monomers for polymers exhibiting exceptional thermal stability and flexibility, making them suitable for aerospace composites. vulcanchem.com They are also explored as capping agents for silicon quantum dots in bioimaging applications and as critical intermediates in the synthesis of various organosilicon compounds and advanced materials. vulcanchem.comlookchem.com Their electronic characteristics, such as a low LUMO energy, suggest potential applications in organic light-emitting diodes (OLEDs). vulcanchem.com
Table 1: Key Physical Properties of this compound Derivatives
| Compound Name / CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | C₄H₈Si | 84.18 | ~80-85 (est.) | ~0.85 (est.) | N/A |
| 1-Methyl-silacyclopent-3-ene | C₅H₁₀Si | 98.22 | 85–87 | 0.89 (at 20°C) | N/A |
| 1,1-Dichloro-1-silacyclo-3-pentene (872-46-8) | C₄H₆Cl₂Si | 153.0819 | 153.7 (at 760mmHg) | 1.19 | 1.487 |
| 1,1-Difluoro-1-silacyclopent-3-ene | C₄H₆F₂Si | 122.17 | ~100-110 (est.) | ~1.05 (est.) | N/A |
| 1,1-Diphenyl-1-silacyclopent-3-ene | C₁₇H₁₈Si | 250.40 | >300 (est.) | ~1.08 (est.) | N/A |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for silacyclopent-3-ene, and how do reaction conditions influence ring stability?
- Methodological Answer: this compound is synthesized via cyclization of silicon-containing precursors, such as 1,3-dienes with silicon halides. Key variables include solvent polarity (e.g., THF vs. hexane), temperature (0–25°C), and catalyst choice (e.g., Grignard reagents). Ring stability is sensitive to steric hindrance; bulky substituents increase strain, requiring lower temperatures to prevent ring-opening. Confirm purity using GC-MS and monitor intermediates via .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s planar structure?
- Methodological Answer: Chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy is optimal for resolving rotational constants and confirming planarity. Coupled with quantum chemical calculations (e.g., DFT/B3LYP/6-311++G**), this method identifies deviations in bond angles (e.g., Si–C vs. C–C bond lengths). IR spectroscopy complements by detecting ring vibrational modes (e.g., Si–H stretching at ~2100 cm) .
Q. How should researchers design experiments to assess this compound’s reactivity toward electrophiles?
- Methodological Answer: Conduct competitive reactions with controlled electrophiles (e.g., HO, HCl) under inert atmospheres. Monitor kinetics via UV-Vis spectroscopy (for colorimetric changes) or to track protonation at the double bond. Compare reactivity with analogous hydrocarbons (e.g., cyclopentene) to isolate silicon’s electronic effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental microwave spectra and DFT-predicted rotational constants for this compound derivatives?
- Methodological Answer: Discrepancies often arise from incomplete treatment of pseudorotational dynamics in computational models. Refit spectra using a Hamiltonian incorporating Coriolis coupling parameters. Validate with high-level CCSD(T)/aug-cc-pVTZ calculations to account for electron correlation. Cross-check with isotopic substitution experiments (e.g., -labeled derivatives) .
Q. What strategies address pseudorotational dynamics in this compound when interpreting NMR line-broadening effects?
- Methodological Answer: Pseudorotation induces dynamic NMR line-broadening. Use variable-temperature (e.g., 200–400 K) to observe coalescence temperatures. Model exchange rates with Eyring plots to estimate activation barriers (). Complement with molecular dynamics (MD) simulations to visualize ring puckering pathways .
Q. How should contradictory data on this compound’s dipole moment be reconciled across studies?
- Methodological Answer: Discrepancies may stem from differing conformational populations in gas-phase (microwave) vs. solution (dielectric) measurements. Standardize conditions using Stark-effect microwave spectroscopy for gas-phase dipole moments. For solution studies, employ solvent permittivity corrections (e.g., Onsager model) .
Q. What computational protocols best predict this compound’s electronic properties for catalytic applications?
- Methodological Answer: Combine DFT (e.g., M06-2X/def2-TZVP) for geometry optimization with TD-DFT for excited-state analysis. Validate frontier orbitals (HOMO/LUMO) against photoelectron spectroscopy. For catalytic activity, compute Fukui indices to identify nucleophilic/electrophilic sites .
Data Analysis and Reporting
Table 1 : Key Spectral Signatures of this compound
Guidelines for Rigorous Research Design
- Literature Synthesis : Cross-reference microwave studies with computational datasets in repositories like NIST Chemistry WebBook or Zenodo to validate spectral assignments .
- Error Mitigation : Quantify uncertainties in rotational constants using bootstrap resampling during spectral fitting .
- Reproducibility : Document synthesis protocols with detailed stoichiometry, solvent drying methods, and inert atmosphere controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
